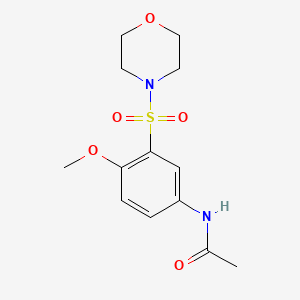
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group, a morpholine ring, and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide typically involves the following steps:
Formation of the Intermediate: The precursor compound, 4-methoxy-3-nitrophenylsulfonyl chloride, is prepared by reacting 4-methoxy-3-nitrobenzenesulfonyl chloride with morpholine under controlled conditions.
Reduction: The nitro group in the intermediate is reduced to an amine group using a reducing agent such as iron powder and ammonium chloride.
Acetylation: The resulting amine is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide group under specific conditions.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(4-hydroxy-3-morpholin-4-ylsulfonylphenyl)acetamide.
Reduction: Formation of N-(4-methoxy-3-morpholin-4-ylsulfanylphenyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes like dihydrofolate reductase (DHFR).
Biological Research: Used in molecular docking studies to understand its binding interactions with various proteins.
Industrial Applications: Employed as an intermediate in the synthesis of other bioactive compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide can be compared with other similar compounds:
N-(4-chlorophenyl)acetamide: Known for its analgesic properties.
N-(4-hydroxyphenyl)acetamide:
N-(4-methylphenyl)acetamide: Exhibits antimicrobial activity.
Uniqueness
The uniqueness of this compound lies in its combination of a methoxy group, morpholine ring, and sulfonyl group, which contribute to its distinct chemical properties and biological activities.
Propriétés
IUPAC Name |
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-10(16)14-11-3-4-12(19-2)13(9-11)21(17,18)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUNPOFYMUTQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(5-methoxy-1H-indol-2-yl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5255548.png)


![ethyl 4-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]benzoate](/img/structure/B5255554.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5255555.png)
![2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5255565.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-isopropylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5255582.png)
![3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5255587.png)
![7-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5255591.png)
![8-{[1-(2-hydroxyethyl)-1H-benzimidazol-5-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5255595.png)
![4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5255609.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B5255617.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(1-phenylethyl)acrylamide](/img/structure/B5255619.png)
![5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5255636.png)
